N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVVCLPFAZJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-fluoro-N-(tert-butyl)benzamide
The precursor is synthesized in two steps:
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Acid chloride formation : 4-Bromo-2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.
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Amide coupling : Reaction with tert-butylamine in the presence of a base (e.g., triethylamine) yields the amide.
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Add 4-bromo-2-fluorobenzoic acid (10.0 g, 42.7 mmol) to SOCl₂ (20 mL) and reflux at 70°C for 3 hr.
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Remove excess SOCl₂ under reduced pressure.
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Dissolve the residue in dichloromethane (DCM, 50 mL), add tert-butylamine (5.2 g, 71.2 mmol), and stir at 25°C for 12 hr.
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Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (hexanes:ethyl acetate = 4:1) to obtain 4-bromo-2-fluoro-N-(tert-butyl)benzamide (85% yield).
Miyaura Borylation
The bromo intermediate is reacted with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
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Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Base : KOAc (3.0 equiv)
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Solvent : 1,4-dioxane
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Temperature : 90°C, 12 hr
Procedure :
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Combine 4-bromo-2-fluoro-N-(tert-butyl)benzamide (5.0 g, 15.6 mmol), B₂Pin₂ (5.9 g, 23.4 mmol), Pd(dppf)Cl₂ (0.57 g, 0.78 mmol), and KOAc (4.6 g, 46.8 mmol) in 1,4-dioxane (50 mL).
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Purge with argon and heat at 90°C for 12 hr.
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Cool to 25°C, filter through Celite®, and concentrate under reduced pressure.
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Purify via flash chromatography (hexanes:ethyl acetate = 3:1) to isolate the product as a white solid (72% yield).
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¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 7.6 Hz, 1H), 7.62 (dd, J = 8.0, 1.6 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 6.20 (s, 1H), 1.52 (s, 12H), 1.38 (s, 9H).
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¹³C NMR (100 MHz, CDCl₃): δ 166.2, 162.4 (d, J = 248 Hz), 134.5, 132.8 (d, J = 8 Hz), 128.9, 124.7 (d, J = 3 Hz), 83.7, 51.6, 28.3, 24.9.
Ir-Catalyzed C–H Borylation
Direct Borylation of 2-Fluoro-N-(tert-butyl)benzamide
This method bypasses the need for pre-halogenation by leveraging Ir-catalyzed C–H activation. The amide group acts as a directing group, enabling regioselective borylation at the 4-position.
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Catalyst : [Ir(COD)OMe]₂ (2.5 mol%)
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Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5.0 mol%)
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Boron source : Pinacolborane (HBpin, 2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60°C, 16 hr
Procedure :
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Charge a flame-dried Schlenk tube with 2-fluoro-N-(tert-butyl)benzamide (3.0 g, 12.5 mmol), [Ir(COD)OMe]₂ (0.10 g, 0.15 mmol), dtbpy (0.17 g, 0.63 mmol), and HBpin (3.2 mL, 25.0 mmol).
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Add THF (25 mL), purge with argon, and stir at 60°C for 16 hr.
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Concentrate under reduced pressure and purify via silica gel chromatography (hexanes:ethyl acetate = 5:1) to obtain the product (68% yield).
Key Advantages :
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Ir-Catalyzed C–H Borylation |
|---|---|---|
| Starting Material | 4-Bromo-2-fluoro derivative | 2-Fluoro-N-(tert-butyl)benzamide |
| Catalyst | Pd(dppf)Cl₂ | [Ir(COD)OMe]₂ |
| Boron Source | B₂Pin₂ | HBpin |
| Yield | 72% | 68% |
| Regioselectivity | Not applicable (pre-set) | High (para to fluorine) |
| Cost | Moderate (Pd catalyst) | High (Ir catalyst) |
Troubleshooting and Optimization
Challenges in Miyaura Borylation
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, making it useful in biochemical assays and drug design. The fluorine atom and tert-butyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(tert-Butyl)-2-(4-(dioxaborolan-2-yl)phenyl)acetamide (BD273673): Structure: Replaces the 2-fluoro-benzamide with an acetamide group. Impact: Reduced aromaticity and electronic effects due to the absence of fluorine. Molecular Weight: 333.2 g/mol (C18H28BNO3), lighter than the target compound.
4-(tert-Butyl)-N-(3-(dioxaborolan-2-yl)phenyl)benzamide (CAS 1147530-76-4) :
- N-[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]benzamide (GF06229): Structure: Fluorine at the 3-position instead of 2. Impact: Electronic effects differ; para-fluorine in the target compound may better activate the boronate for coupling.
Functional Group Variations
tert-Butyl 2-fluoro-4-(dioxaborolan-2-yl)phenylcarbamate (CAS 262444-42-8) :
- N-(2-Fluoro-4-(dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide (CAS 2246828-84-0): Structure: Cyclobutanecarboxamide instead of benzamide.
Biological Activity
N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2828445-61-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25BFNO3, with a molecular weight of 321 Da. The compound features a tert-butyl group and a fluorine atom attached to a benzamide structure that also includes a dioxaborolane moiety.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2828445-61-8 |
| Molecular Formula | C17H25BFNO3 |
| Molecular Weight | 321 Da |
This compound has shown promising activity as an inhibitor of specific kinases. In particular, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell proliferation.
Inhibitory Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range (approximately 8 nM), indicating high potency . Additionally, it has been shown to have effects on other kinases such as IKK-β and ROCK-1.
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxicity in various cell lines have indicated that this compound does not significantly reduce cell viability at concentrations up to 10 µM in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) . This suggests a favorable safety profile for therapeutic applications.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM. These results indicate potential therapeutic applications in neuroinflammatory conditions .
Study on GSK-3β Inhibition
A detailed study focused on the structure–activity relationship (SAR) of various benzamide derivatives highlighted the efficacy of this compound as a GSK-3β inhibitor. The study compared several derivatives and established that modifications in the amide group significantly influenced inhibitory potency .
Evaluation of Cytotoxic Effects
In another investigation assessing cytotoxicity across different concentrations (0.1 to 100 µM), the compound demonstrated no significant decrease in cell viability at lower concentrations. This study included multiple compounds and established benchmarks for cytotoxicity relative to effective kinase inhibition .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for preparing this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:
- Borylation : Suzuki-Miyaura coupling or direct boronate ester formation under inert atmosphere (N₂/Ar) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
- Fluorination : Electrophilic fluorination at the ortho position using Selectfluor™ or similar reagents, optimized at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : - Strict moisture/oxygen exclusion to preserve boronate reactivity.
- Reaction monitoring via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected m/z 361.2) and isotopic pattern matching boron (¹⁰B/¹¹B) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase methods (retention time ~8–10 min) .
- Elemental Analysis : Confirm C, H, N, B, F composition within ±0.3% theoretical values .
Advanced: How does the dioxaborolane ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The dioxaborolane ring enhances stability and enables transmetalation in Suzuki-Miyaura couplings. Key interactions:
- Nucleophilic Attack : The boron center reacts with aryl halides (e.g., Ar–X) via Pd(0)-catalyzed pathways. Optimal conditions: K₂CO₃ base, 80°C, THF/H₂O (3:1) .
- Diol Exchange : Boronate esters undergo dynamic covalent exchange with diols (e.g., pinacol), which can be monitored via ¹¹B NMR (δ ~30 ppm for tetrahedral boronate) .
Validation : - Kinetic studies (in situ IR/NMR) to track reaction progress.
- X-ray crystallography of intermediate Pd complexes to confirm coordination geometry .
Advanced: How to resolve contradictions in catalytic efficiency data between this compound and structural analogs?
Methodological Answer:
Contradictions often arise from:
- Steric Effects : Bulkier tert-butyl groups may hinder Pd catalyst access vs. smaller substituents in analogs (e.g., methyl).
- Electronic Effects : Fluorine’s electron-withdrawing nature alters boronate Lewis acidity, affecting transmetalation rates .
Experimental Design : - Comparative Kinetics : Conduct parallel reactions with analogs under identical conditions (e.g., [Pd], temperature).
- DFT Calculations : Model transition states to quantify steric/electronic contributions (e.g., Gibbs energy barriers) .
- Control Experiments : Test boronate hydrolysis rates (pH 7–9) to rule out stability artifacts .
Advanced: What computational strategies predict biological activity or synthetic pathways for novel derivatives?
Methodological Answer:
- Molecular Docking : Screen against therapeutic targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < –8 kcal/mol) .
- Retrosynthetic Analysis : Employ AI tools (e.g., Chematica) to propose routes for fluorine or boronate modifications .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Table 1: Comparison with Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
